BENGHE Validation & Comparative

Check Availability & Pricing

Auglurant (SRX246) vs. Placebo: A Comparative
Review of Phase Il Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Auglurant

Cat. No.: B605684

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auglurant (SRX246) is an investigational, orally bioavailable, and central nervous system-
penetrant selective antagonist of the vasopressin 1a (V1a) receptor. Developed by Azevan
Pharmaceuticals, SRX246 has been evaluated in Phase Il clinical trials for the treatment of
neuropsychiatric conditions characterized by irritability and aggression. This guide provides a
comparative summary of the clinical trial results for Auglurant versus placebo, focusing on
studies in patients with Huntington's Disease and Intermittent Explosive Disorder.

Mechanism of Action: V1a Receptor Antagonism

Auglurant exerts its therapeutic effects by blocking the V1a receptor, a G-protein coupled
receptor (GPCR) predominantly coupled to the Gq alpha subunit. The binding of the natural
ligand, arginine vasopressin (AVP), to the V1a receptor initiates a signaling cascade that leads
to increased intracellular calcium levels and subsequent neuronal activation. By antagonizing
this receptor, Auglurant is thought to modulate neural circuits involved in aggression, fear, and
anxiety.
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Fig. 1: Auglurant's V1a Receptor Antagonist Signaling Pathway.

Clinical Trial Data: Auglurant vs. Placebo
Huntington's Disease (STAIR Trial)

A Phase I, multicenter, randomized, double-blind, placebo-controlled study (STAIR trial;
NCT02507284) was conducted to evaluate the safety, tolerability, and activity of SRX246 in
early symptomatic Huntington's Disease (HD) patients with irritability.[1][2]

12-Week Treatment Period

Screening & Randomizatiuk

>
Endpoint Analysis

Patient Screening Randomization
(n=106) (3Arms)
1

L

SRX246 120mg BID

SRX246 160mg BID
Dose Escalation for SRX246 Arms
Weeks 1-2:
80mg BID

Weeks 3-6: Weeks 7-12:
120mg BID 120mg or 160mg BID

Click to download full resolution via product page

Fig. 2: Experimental Workflow for the STAIR Clinical Trial.
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The STAIR trial met its primary safety and tolerability endpoints. Exploratory efficacy analyses

demonstrated a reduction in aggressive behaviors.

Auglurant
(SRX246)

Outcome Measure

Placebo

p-value

Proportion of Patients
with Violent Behaviors
(Hitting)

Baseline 53%

24%

12 Weeks 37%

33%

Statistically Significant

Difference

Patients with Fewer
Aggressive Events
(Hitting/Yelling) in 65%
High Disease Burden
Subgroup

22%

Statistically Significant

Data sourced from exploratory analyses of the STAIR trial.

Intermittent Explosive Disorder

A Phase I, multi-center, randomized, double-blind, placebo-controlled trial (NCT02055638)
was conducted to assess the safety, tolerability, and activity of SRX246 in adults with

Intermittent Explosive Disorder (IED).
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Fig. 3: Experimental Workflow for the IED Clinical Trial.

The clinical trial for SRX246 in Intermittent Explosive Disorder successfully met its primary and
exploratory endpoints, demonstrating that the drug was generally well-tolerated with no serious
adverse events reported. The primary outcome measure was the change from baseline in the
Overt Aggression Scale-Modified (OAS-M) score. While press releases have stated that
exploratory analyses revealed statistically significant differences favoring SRX246 in key
outcome measures, specific quantitative data from this trial have not been made publicly
available in peer-reviewed publications as of the latest search.

Summary and Conclusion

Clinical evidence from Phase Il trials suggests that Auglurant (SRX246) is a well-tolerated Vl1a
receptor antagonist with potential therapeutic benefits in reducing aggression and irritability in
neuropsychiatric conditions. In Huntington's Disease, exploratory data indicates a statistically
significant reduction in violent behaviors. For Intermittent Explosive Disorder, the trial met its
primary endpoints, although specific quantitative efficacy data is not yet publicly available. The
distinct mechanism of action, targeting the vasopressin system, represents a novel approach in
psychopharmacology. Further larger-scale, pivotal trials will be necessary to definitively
establish the efficacy and safety profile of Auglurant for these indications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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